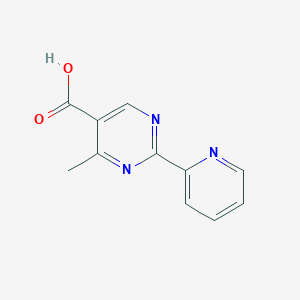

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYPDUCBWGTJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation typically follows a modular approach involving:

- Formation of the pyrimidine ring core.

- Introduction of the pyridin-2-yl substituent at position 2.

- Installation or transformation of the carboxylic acid group at position 5.

- Methyl substitution at position 4.

This strategy often uses commercially available pyridine and pyrimidine derivatives as starting materials, with key steps including esterification, nucleophilic substitutions, oxidations, and coupling reactions.

Esterification and Intermediate Formation

A common initial step is the esterification of pyridine-2-carboxylic acid derivatives to form methyl or ethyl esters, which serve as key intermediates for further functionalization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Esterification | Pyridine-2-carboxylic acid + ethanol + H2SO4, reflux at 78°C for 8 h | Formation of ethyl pyridine-2-carboxylate ester (yield ~84%) |

| Workup | Cooling, neutralization with sodium bicarbonate, solvent removal | Purified ester intermediate |

This step ensures activation of the carboxylic acid for subsequent transformations, such as nucleophilic substitution or oxidation.

Oxidation and Nucleophilic Substitution

The pyridine ring can be oxidized to form pyridine N-oxides, which are more reactive toward nucleophilic substitution at the ortho position.

- Oxidation of pyridine esters with oxidants like 3-chloroperoxybenzoic acid (mCPBA) to generate pyridine N-oxides.

- Nucleophilic substitution at the ortho position of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN), introducing cyano groups that can be further converted to carboxylic acids.

These steps are conducted under controlled conditions to maximize yield and regioselectivity.

Formation of the Pyrimidine Ring and Coupling with Pyridin-2-yl Group

The pyrimidine core is constructed via condensation reactions involving appropriate amine and carbonyl precursors. The pyridin-2-yl substituent is introduced either by:

- Direct coupling reactions such as Suzuki–Miyaura cross-coupling between halogenated pyrimidine esters and pyridin-2-yl boronic acid derivatives catalyzed by palladium complexes.

- Acylation of aminopyridine derivatives with activated carboxylic acid derivatives (e.g., acyl chlorides) to form amide-linked intermediates, which cyclize to form the pyrimidine ring.

Representative Reaction Conditions:

Hydrolysis to Carboxylic Acid

The ester or nitrile intermediates are hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

- Alkaline hydrolysis with NaOH or acidic hydrolysis under reflux in ethanol-water mixtures.

- Hydrolysis of oxime or nitrile intermediates to the carboxylic acid functionality.

These steps are optimized to minimize byproduct formation by controlling pH (typically 10–12), temperature (70–80°C), and reaction time (2–4 hours).

Purification and Characterization

Purification is typically achieved by:

- Filtration and washing of precipitated solids.

- Column chromatography using silica gel and elution with solvent mixtures such as ethyl acetate/dichloromethane.

- Drying under reduced pressure.

Characterization methods include:

- FT-IR spectroscopy to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups.

- Nuclear Magnetic Resonance (¹H NMR) for aromatic proton shifts and methyl group identification.

- Mass spectrometry for molecular ion confirmation.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Pyridine-2-carboxylic acid + EtOH + H2SO4, reflux 8 h | ~84 | Formation of ethyl ester intermediate |

| 2 | Oxidation | mCPBA oxidation of ester to pyridine N-oxide | Moderate | Enables nucleophilic substitution |

| 3 | Nucleophilic Substitution | TMSCN substitution at ortho position | Moderate | Introduces cyano group |

| 4 | Acyl Chloride Formation | SOCl2 + methoxycarbonylpyridine-2-carboxylic acid | Quantitative | Activation for amide formation |

| 5 | Amide Formation | Acyl chloride + 2-amino-4-methylpyridine + Et3N | 70–88 | Precursor to pyrimidine ring |

| 6 | Cyclization & Coupling | Pd-catalyzed Suzuki coupling or condensation | >90 | Introduces pyridin-2-yl substituent |

| 7 | Hydrolysis | NaOH or acidic hydrolysis | >80 | Converts esters/nitriles to carboxylic acid |

Research Findings and Optimization Notes

- Maintaining inert atmosphere (nitrogen) during sensitive steps such as esterification and acyl chloride formation improves product purity and yield.

- Use of palladium catalysts in Suzuki–Miyaura coupling enhances regioselectivity and reduces side products.

- Controlling pH during hydrolysis mitigates ester hydrolysis intermediates and byproduct formation, improving overall yield and purity.

- Reaction monitoring by TLC and NMR is essential for optimizing reaction times and conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has identified 4-methyl-2-pyridin-2-ylpyrimidine derivatives as promising candidates in the development of anticancer agents. These compounds often exhibit inhibitory effects on various cancer cell lines, showcasing their potential in targeted cancer therapies. For instance, modifications of the pyrimidine ring have been explored to enhance selectivity and potency against specific cancer types .

1.2 Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains, making them valuable in combating antibiotic resistance .

Synthesis of Bioactive Compounds

2.1 Intermediate in Drug Development

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid serves as a crucial intermediate in the synthesis of several bioactive compounds. Its derivatives are utilized in the preparation of pharmaceuticals targeting diseases such as tuberculosis and other infectious diseases. The ability to form addition salts with acids enhances its versatility in medicinal formulations .

2.2 Case Study: Synthesis Optimization

Recent studies have focused on optimizing the synthesis routes for this compound to improve yield and reduce environmental impact. For instance, a rapid synthetic method involving nucleophilic substitution was developed, which significantly increased the efficiency of producing high-purity derivatives .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 4-methyl-2-pyridin-2-ylpyrimidine derivatives has been pivotal in drug design. By systematically modifying functional groups on the pyridine and pyrimidine rings, researchers have been able to enhance biological activity while minimizing side effects. This approach has led to the identification of lead compounds for further development into therapeutics .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid along with their reported activities:

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition can result in anti-inflammatory effects and potential therapeutic benefits.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key structural analogs, their substituents, molecular formulas, and molecular weights:

*Note: Molecular weight inferred from analog in .

Actividad Biológica

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The biological activities of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid include:

- Anticancer Properties : The compound has shown promise as an inhibitor of various protein kinases, which are crucial in cell proliferation and cancer progression.

- Antimicrobial Effects : It has been studied for its potential to combat bacterial infections, demonstrating activity against several microbial strains.

The mechanisms through which 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid exerts its effects include:

- Inhibition of Protein Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are vital for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .

- Interaction with Enzymatic Pathways : It may also interact with inflammatory pathways by inhibiting enzymes such as COX-2, thus reducing inflammation and associated pain .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and substituents on the pyridine moiety can significantly affect the biological activity of the compound. For instance, variations in the functional groups attached to the pyrimidine core can enhance or diminish its potency against specific targets .

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | Inhibitory effect on CDK4/6 | 72 nM |

| Compound with 3,4,5-trimethoxy group | Antitumor activity across various cell lines | 0.09 µM (MCF-7) |

Case Studies and Research Findings

- Anticancer Activity : In a study comparing various pyrimidine derivatives, 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid demonstrated significant anticancer activity against multiple cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like etoposide .

- Antimicrobial Studies : Research has shown that this compound exhibits antimicrobial properties against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action at relatively low concentrations .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models indicated that 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid significantly reduced inflammation compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category 4; skin corrosion category 1B) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (respiratory irritation noted in SDS) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent dispersion .

How can HPLC methods be optimized to quantify this compound in reaction mixtures?

Advanced Research Question

- Column Selection : Use C18 reverse-phase columns (e.g., 5 µm, 250 mm × 4.6 mm) for polar carboxylic acids.

- Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry. Adjust pH to 2.5–3.0 to suppress ionization .

- Detection : UV at 254 nm (pyrimidine/pyridine π→π* transitions). For trace impurities, switch to MS detection (ESI− mode for carboxylic acid) .

Validation : Ensure linearity (R² >0.99) across 0.1–100 µg/mL and limit of detection <0.05 µg/mL .

What strategies mitigate byproduct formation during the carboxylation step?

Advanced Research Question

Byproducts like decarboxylated derivatives or ester intermediates arise from:

- Over-Oxidation : Use milder oxidants (e.g., KMnO₄ in neutral conditions) instead of harsh acids .

- Incomplete Hydrolysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Extended reaction times (24–48 hrs) under reflux improve conversion .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during coupling steps, then hydrolyze with LiOH/THF/water .

How can computational modeling aid in predicting the compound’s reactivity or binding properties?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carboxyl group vs. pyridinyl N) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The pyridinyl group often participates in π-π stacking .

- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa (~2.5–3.5), critical for solubility and ionization in biological assays .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Polymorphism : Slow evaporation from ethanol/water (1:1) at 4°C reduces multiple crystal forms. Add seed crystals to guide nucleation .

- Hygroscopicity : Store crystals under dry N₂ atmosphere. Use paratone oil to coat samples during mounting .

- Weak Diffraction : Heavy atom derivatives (e.g., soaking in KI solution) enhance scattering for low-electron-density crystals .

How do substituent modifications (e.g., methyl vs. trifluoromethyl) alter the compound’s physicochemical properties?

Advanced Research Question

- Lipophilicity : LogP increases with trifluoromethyl substitution (CF₃: +0.9 vs. CH₃), measured via shake-flask method .

- Acid Strength : Electron-withdrawing groups (e.g., CF₃) lower carboxylic acid pKa by ~0.5 units, enhancing solubility in basic buffers .

- Thermal Stability : TGA/DSC shows methyl derivatives decompose at 200–220°C, while CF₃ analogs are stable up to 250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.